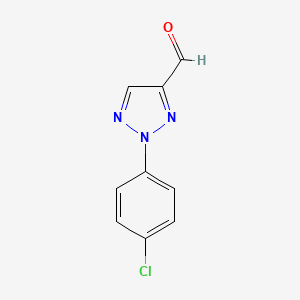

2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZXYJQYFWKOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC(=N2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, a process commonly referred to as “click chemistry.” One common method involves the reaction of 4-chlorophenyl azide with propargyl aldehyde under copper(I) catalysis to form the desired triazole compound . The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-(4-Chlorophenyl)-4-carboxy-[1,2,3]triazole.

Reduction: 2-(4-Chlorophenyl)-4-hydroxymethyl-[1,2,3]triazole.

Substitution: 2-(4-Aminophenyl)-4-formyl-[1,2,3]triazole (when using amines).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has demonstrated promising antimicrobial and anticancer activities. Research indicates that derivatives of triazole compounds often exhibit potent activity against various pathogens and cancer cell lines. For instance, studies on triazole hybrids have shown efficacy comparable to established antibiotics and anticancer agents, suggesting potential for development into therapeutic drugs .

Enzyme Inhibition

The compound is also investigated for its role in enzyme inhibition. Triazoles can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to the inhibition of specific enzymes. This property is crucial for developing inhibitors targeting diseases such as cancer and infections .

Biological Research

Protein-Ligand Interactions

In biological studies, 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde has been utilized to explore protein-ligand interactions. The triazole moiety enhances the binding affinity to various proteins, making it a valuable tool in the study of biochemical pathways and drug design .

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory potential of triazole derivatives. Compounds similar to this compound have shown effectiveness as selective COX-2 inhibitors, which are important in managing inflammatory diseases. These findings suggest that this compound could lead to new anti-inflammatory medications .

Materials Science

Coordination Complexes

The stability of the triazole moiety allows it to form coordination complexes with metals. This property is exploited in materials science for developing new materials with specific electronic or optical properties. Such complexes can be utilized in sensors, catalysts, and other advanced materials applications .

Synthesis of Molecular Hybrids

The compound serves as a versatile scaffold in synthesizing molecular hybrids. By combining it with other bioactive molecules, researchers can create compounds with enhanced biological activities. This approach is particularly relevant in drug discovery where hybrid molecules can exhibit synergistic effects against diseases .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on a series of triazole derivatives including this compound revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent . -

Enzyme Inhibition Research

In a biochemical study focused on enzyme inhibition, this compound was shown to inhibit specific enzymes involved in cancer progression. The binding affinity was assessed using molecular docking studies, demonstrating its effectiveness as an inhibitor . -

Material Development

Researchers have successfully synthesized coordination complexes using this compound as a ligand. These complexes exhibited unique electronic properties suitable for applications in sensors and catalysis .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the formyl group can participate in covalent bonding with nucleophilic residues, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Table 1: Key Properties of Triazole Derivatives

Key Observations :

- Functional Group Impact : The aldehyde group in this compound enhances its reactivity compared to the carboxylic acid analogs, enabling nucleophilic additions or condensations. Conversely, carboxylic acid derivatives exhibit stronger hydrogen-bonding capacity, critical for biological target interactions .

- Substituent Effects: The 4-chlorophenyl group increases electron-withdrawing effects on the triazole ring, stabilizing the structure and modulating electronic spectra.

Molecular Geometry and Spectroscopy

Quantum chemical calculations (B3LYP, M06-2X, MP2) on related triazole-carboxylic acids reveal slight non-planarity in the triazole ring due to substituent interactions. For example, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid adopts a monomeric or dimeric form, with IR and Raman spectra showing strong agreement between experimental and theoretical data . The chloro substituent significantly perturbs vibrational modes, particularly in the 600–800 cm⁻¹ range (C–Cl stretching), compared to non-halogenated analogs.

In contrast, triazole-carbaldehydes like the target compound are expected to exhibit distinct C=O stretching vibrations near 1700–1750 cm⁻¹ , absent in carboxylic acid derivatives, which instead show broad O–H stretches (~2500–3500 cm⁻¹) .

Biological Activity

2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of 1,2,3-triazoles, which are known for their stability and ability to form coordination complexes. The presence of a 4-chlorophenyl group and a formyl group in its structure enhances its reactivity and potential interactions with biological targets. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Properties

- Molecular Formula: C9H8ClN3O

- Molecular Weight: 213.63 g/mol

- CAS Number: 41886-24-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition: The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, it exhibited an IC50 value of 0.43 µM against HCT116 cells, demonstrating over 11 times more potency than some known anticancer agents .

- Mechanism of Action: The mechanism involves inducing apoptosis and inhibiting cell migration. Studies indicate that treatment with this compound leads to a decrease in the expression of mesenchymal markers and an increase in epithelial proteins, suggesting a reversal of epithelial-to-mesenchymal transition (EMT) .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Inhibition Zones: In vitro studies have shown effective inhibition against various pathogens, with significant activity observed in minimum inhibitory concentration (MIC) assays. For example, derivatives of triazole compounds have demonstrated MIC values as low as 0.22 µg/mL against certain bacteria .

- Mechanism: The antimicrobial action is thought to involve disruption of microbial cell membranes and interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition:

- Target Enzymes: This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. The triazole ring facilitates interactions through hydrogen bonding and π-π stacking with amino acid residues at the enzyme active sites.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 0.43 | Anticancer |

| 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | Structure | 0.6 | Anticancer |

| 1,2,3-Triazole Derivatives | Structure | Varies | Antimicrobial |

Study on Anticancer Properties

In a study published by Wei et al., the effects of triazole derivatives on HepG2 cells were investigated. The results indicated that these compounds induced significant apoptosis and cell cycle arrest at the G1 phase . This suggests that triazole-containing compounds could serve as valuable leads in developing new cancer therapies.

Study on Antimicrobial Effects

A comparative study evaluated various triazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The results demonstrated that certain derivatives had potent antimicrobial effects with significant inhibition zones observed in agar diffusion tests .

Q & A

Basic: What are the standard synthetic routes for 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde?

Methodological Answer:

The synthesis typically involves click chemistry , such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. For example:

- React 4-chlorophenyl azide with a propargyl aldehyde derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent like THF or DMF at 50–80°C .

- Alternative routes may involve nucleophilic substitution or condensation reactions to introduce the carbaldehyde group, as seen in analogous triazole-carbaldehyde syntheses .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the triazole ring, chlorophenyl substituents, and aldehyde proton (δ ~9.8–10.2 ppm) .

- X-ray Crystallography : Resolve the planar triazole ring and bond angles (e.g., C4=O bond length ~1.22 Å, consistent with carbaldehyde groups) .

- IR Spectroscopy : Detect C=O stretching (1690–1710 cm⁻¹) and triazole C-N vibrations (1450–1550 cm⁻¹) .

Basic: How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic Conditions : The aldehyde group may undergo protonation, enhancing electrophilicity for nucleophilic additions (e.g., hydrazone formation) .

- Basic Conditions : Risk of aldol condensation if α-hydrogens are present; however, steric hindrance from the triazole ring may suppress this .

- Oxidative Conditions : The aldehyde can oxidize to a carboxylic acid, requiring inert atmospheres (N₂/Ar) during synthesis .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

- Catalyst Screening : Test Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to enhance regioselectivity in click chemistry .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF minimizes side reactions .

- Temperature Control : Lower temperatures (40–60°C) reduce decomposition but may prolong reaction times; microwave-assisted synthesis can accelerate rates .

Advanced: What computational methods are used to predict the compound’s reactivity or binding interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS or AMBER .

- Docking Studies : Screen against protein databases (PDB) to identify potential binding modes for antimicrobial or anticancer activity .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Assay Standardization : Use multiple in vitro models (e.g., bacterial strains vs. cancer cell lines) to confirm activity .

- Purity Validation : Ensure >95% purity via HPLC and eliminate confounding factors (e.g., residual solvents) .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing Cl with F) to isolate pharmacophoric groups .

Advanced: What strategies are recommended for analyzing the compound’s stability and degradation pathways?

Methodological Answer:

- Accelerated Stability Testing : Expose to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation products via LC-MS .

- Kinetic Studies : Monitor aldehyde oxidation rates under varying pH using UV-Vis spectroscopy .

- Solid-State Analysis : Use DSC/TGA to assess thermal stability and crystallinity changes .

Advanced: How can derivatives be rationally designed to enhance bioactivity or reduce toxicity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the chlorophenyl group with trifluoromethyl or nitro groups to modulate lipophilicity .

- Prodrug Design : Convert the aldehyde to a Schiff base or thiosemicarbazone for improved bioavailability .

- Toxicity Screening : Use zebrafish or murine models to evaluate hepatotoxicity and neurotoxicity early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.